

Fmoc-Aeg(Boc)-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-[2-(Fmoc-amino)-ethyl]-Gly-O-
tBu hydrochloride

Cat. No.: B063362

[Get Quote](#)

Fmoc-Aeg(Boc)-OH, a key building block in the synthesis of peptide nucleic acids (PNAs), offers researchers a versatile tool for the development of novel therapeutics and diagnostic agents. This technical guide provides an in-depth overview of its alternative names, chemical properties, and applications, with a focus on experimental protocols and data for professionals in drug development and chemical biology.

Alternative Names and Synonyms

Fmoc-Aeg(Boc)-OH is known by several alternative names and synonyms in scientific literature and chemical supply catalogs. Understanding these is crucial for comprehensive literature searches and procurement. The most common synonym is Fmoc-N-(2-Boc-aminoethyl)glycine. [1][2] Other recognized names include:

- Fmoc-N-(N-β-Boc-aminoethyl)-Gly-OH[1]
- n-(((9h-fluoren-9-yl)methoxy)carbonyl)-n-(2-((tert-butoxycarbonyl)amino)ethyl)glycine[3]

The abbreviation "Aeg" refers to the N-(2-aminoethyl)glycine backbone unit characteristic of PNAs. The "Fmoc" (9-fluorenylmethoxycarbonyl) and "Boc" (tert-butyloxycarbonyl) moieties are protecting groups essential for controlled, stepwise synthesis.[4]

Chemical and Physical Properties

A summary of the key physicochemical properties of Fmoc-Aeg(Boc)-OH is presented in the table below.

Property	Value
CAS Number	141743-15-9 [1] [2]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₆ [1] [2]
Molecular Weight	440.5 g/mol [1] [2]
Appearance	White crystalline powder [2]
Purity	≥97.0% (HPLC) [5]
Storage Temperature	2-8°C [5]

Applications in Peptide Nucleic Acid (PNA) Synthesis

Fmoc-Aeg(Boc)-OH is a fundamental monomer used in the Fmoc-based solid-phase synthesis of PNAs.[\[6\]](#)[\[7\]](#) PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine polyamide chain.[\[6\]](#) This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences, and resistance to enzymatic degradation.[\[6\]](#) These characteristics make PNAs promising candidates for applications in antisense therapy, diagnostics, and molecular biology research.[\[6\]](#)

The Fmoc group on the secondary amine of the Aeg backbone provides temporary protection during the synthesis, while the Boc group protects the terminal primary amine.[\[4\]](#) This orthogonal protection scheme allows for the selective removal of the Fmoc group under mild basic conditions to enable chain elongation, while the Boc group remains intact until the final acid-mediated cleavage from the solid support.[\[4\]](#)

Experimental Protocols

While specific protocols for the direct incorporation of Fmoc-Aeg(Boc)-OH are not extensively detailed in readily available literature, a representative protocol can be derived from the

synthesis of a closely related PNA backbone monomer, Fmoc-AEG-OBn, and general Fmoc-SPPS principles.[6][8]

General Protocol for Solid-Phase PNA Synthesis Incorporating Fmoc-Aeg(Boc)-OH

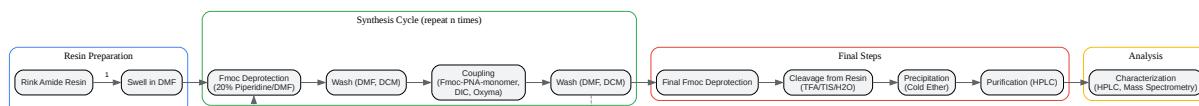
This protocol outlines the manual solid-phase synthesis of a PNA sequence on a Rink Amide resin.

Materials:

- Rink Amide resin
- Fmoc-Aeg(Boc)-OH
- Fmoc-protected PNA monomers (e.g., Fmoc-PNA-A(Bhoc)-OH, etc.)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection:


- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Coupling of Fmoc-Aeg(Boc)-OH:
 - Dissolve Fmoc-Aeg(Boc)-OH (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate the reaction mixture for 2 hours at room temperature.
 - Wash the resin with DMF (3 times) and DCM (3 times).
- Chain Elongation: Repeat steps 2 and 3 with the desired sequence of Fmoc-protected PNA monomers.
- Final Fmoc Deprotection: After the last coupling step, perform the Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
 - Wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude PNA in cold diethyl ether.
 - Centrifuge to pellet the PNA and wash with cold ether.
 - Dry the crude PNA product.

Quantitative Data

Quantitative data on the coupling efficiency of Fmoc-Aeg(Boc)-OH is not extensively published. However, for the synthesis of the related Fmoc-AEG-OBn, a 55% yield was achieved in the final Fmoc protection step.^[6] In general, the coupling efficiency in Fmoc-SPPS can be semi-quantitatively monitored using the Kaiser test. For accurate quantification, a test cleavage of a small amount of resin followed by HPLC analysis of the crude product is recommended.

Visualization of PNA Synthesis Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of a PNA oligomer using Fmoc-Aeg(Boc)-OH and other Fmoc-protected PNA monomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-N-(2-Boc-aminoethyl)glycine 95% | CAS: 141743-15-9 | AChemBlock [achemblock.com]
- 4. bocsci.com [bocsci.com]
- 5. Fmoc-N-(2-Boc-aminoethyl)-Gly-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapep.bocsci.com [aapep.bocsci.com]
- 8. chempep.com [chempep.com]
- To cite this document: BenchChem. [Fmoc-Aeg(Boc)-OH: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063362#fmoc-aeg-boc-oh-alternative-names-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com